

An In-depth Technical Guide to Boc-(R)-3-Thienylglycine

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Compound of Interest

Compound Name: Boc-(R)-3-Thienylglycine

Cat. No.: B1353387

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Boc-(R)-3-Thienylglycine**, a pivotal building block in medicinal chemistry and pharmaceutical research. This document outlines its chemical properties, supplier information, applications, and detailed experimental protocols for its use.

Core Compound Information

Boc-(R)-3-Thienylglycine, also known as Boc-D-(3-thienyl)glycine, is a non-proteinogenic amino acid derivative. The presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a thiophene ring at the alpha-carbon bestows unique chemical properties that are highly valued in the synthesis of novel therapeutic agents. The thienyl group, in particular, can modulate the biological activity and specificity of target molecules.

CAS Number: 33130-97-1[1][2]

Physicochemical and Technical Data

The quantitative properties of **Boc-(R)-3-Thienylglycine** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₁₁ H ₁₅ NO ₄ S[1][2]
Molecular Weight	257.31 g/mol [1][2]
Appearance	White or off-white powder[1]
Purity	≥ 99.5% (Chiral HPLC)[1]
Melting Point	115 - 121 °C[1]
Optical Rotation	[α] _D ²⁵ = -110 ± 1° (c=1 in EtOH)[1]
Storage Conditions	0 - 8 °C[1]
MDL Number	MFCD02682481[1]
PubChem ID	2734582[1]

Suppliers

A reliable supply of high-purity **Boc-(R)-3-Thienylglycine** is crucial for reproducible research and development outcomes. The following are some of the known suppliers of this compound:

Supplier	Purity
Chem-Impex	≥ 99.5% (Chiral HPLC)[1]
CP Lab Safety	min 97.5% (HPLC)[2]
Sigma-Aldrich	97%

Note: Availability and purity from suppliers may vary. It is recommended to request a certificate of analysis for specific batches.

Applications in Research and Drug Development

Boc-(R)-3-Thienylglycine is a versatile building block with significant applications in several areas of pharmaceutical and chemical research:

- **Peptide Synthesis:** It is extensively used as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced stability and biological activity.^[1] The thiophene moiety can introduce unique conformational constraints and potential for further chemical modification.
- **Drug Development:** The unique structure of this compound is leveraged in the design of novel drug candidates, particularly for neurological disorders and oncology.^{[1][3]} Its incorporation can improve target specificity and pharmacokinetic properties.
- **Bioconjugation:** Researchers utilize **Boc-(R)-3-Thienylglycine** for linking biomolecules to create targeted drug delivery systems, thereby enhancing therapeutic efficacy.^[1]
- **Neuroscience Research:** It plays a role in studies related to neurotransmitter modulation, aiding in the understanding of synaptic functions.^[1]

Experimental Protocols

The following protocols are generalized methodologies for the handling and use of Boc-protected amino acids, adapted for **Boc-(R)-3-Thienylglycine**.

5.1. General Protocol for Boc Protection of (R)-3-Thienylglycine

This protocol outlines the procedure for the introduction of the Boc protecting group onto the amino group of (R)-3-Thienylglycine.

Materials:

- (R)-3-Thienylglycine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium hydroxide (NaOH)
- Dioxane
- Water
- Ethyl acetate

- Hydrochloric acid (HCl)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve (R)-3-Thienylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.
- Cool the solution to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Concentrate the reaction mixture under reduced pressure to remove the dioxane.
- Wash the aqueous residue with ethyl acetate to remove any unreacted $(\text{Boc})_2\text{O}$.
- Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
- Extract the product with ethyl acetate (3 times).
- Combine the organic extracts, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter and concentrate the solution under reduced pressure to yield **Boc-(R)-3-Thienylglycine**.^[4]

5.2. Protocol for Incorporation of **Boc-(R)-3-Thienylglycine** in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle for the incorporation of **Boc-(R)-3-Thienylglycine** onto a resin-bound peptide with a free N-terminal amine using the Boc-SPPS strategy.

Materials:

- Peptide-resin with a free N-terminal amine
- **Boc-(R)-3-Thienylglycine**
- N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent
- 1-Hydroxybenzotriazole (HOBt) or other activator
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIPEA)

Procedure:

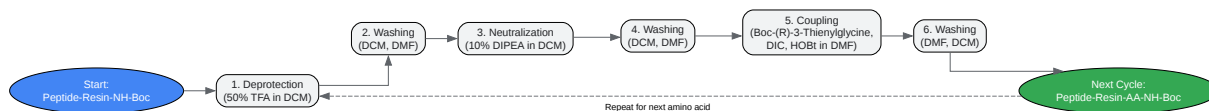
- Resin Swelling: Swell the peptide-resin in DCM.
- Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.[\[5\]](#)
- Washing: Wash the resin sequentially with DCM and DMF.
- Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM.
- Washing: Wash the resin again with DCM and DMF.
- Activation and Coupling:
 - In a separate vessel, dissolve **Boc-(R)-3-Thienylglycine** (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
 - Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.
 - Add the activated amino acid solution to the neutralized peptide-resin.[\[4\]](#)

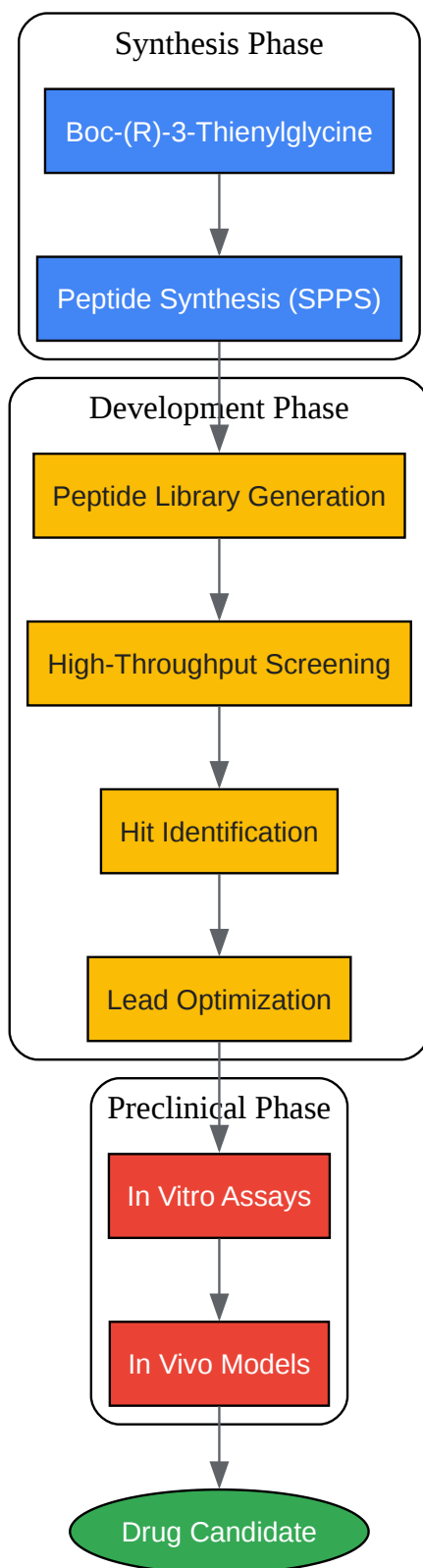
- Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
- Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
- Washing: Wash the resin with DMF and DCM to remove excess reagents. The resin is now ready for the next coupling cycle.

Visualized Workflows and Pathways

6.1. General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Boc-SPPS for the incorporation of an amino acid like **Boc-(R)-3-Thienylglycine**.





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